2-(4-Chloropyridin-2-yl)acetic acid
Description
2-(4-Chloropyridin-2-yl)acetic acid (CAS No. 1000567-55-4) is a chlorinated pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It features a pyridine ring substituted with a chlorine atom at the 4-position and an acetic acid group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or serve as a synthetic intermediate. Its hydrochloride salt (CAS No. 1688656-71-4, purity ≥95%) is also commercially available, offering improved stability for laboratory use .
Properties
IUPAC Name |
2-(4-chloropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIROCCWDLDCQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700051 | |
| Record name | (4-Chloropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000567-55-4 | |
| Record name | (4-Chloropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Chloropyridin-2-yl)acetic acid, also known as 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride, is a compound characterized by its unique structural features, including a pyridine ring substituted with a chlorine atom and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of drug development and enzyme inhibition.
- Molecular Formula : C₇H₈ClN₁O₂·HCl
- Molecular Weight : Approximately 208.04 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in water, enhancing its utility in biological applications
Biological Activity Overview
Research indicates that 2-(4-Chloropyridin-2-yl)acetic acid exhibits interactions with various biological systems, particularly through its binding affinity and inhibition potential against specific enzymes and receptors. The following sections detail its biological activities based on recent studies.
Acetylcholinesterase (AChE) Inhibition
A study highlighted that compounds similar to 2-(4-Chloropyridin-2-yl)acetic acid can act as inhibitors of AChE, which is crucial for regulating acetylcholine levels in the brain. The inhibition of AChE can potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer's disease .
| Compound | AChE Inhibition IC50 (nM) |
|---|---|
| 2-(4-Chloropyridin-2-yl)acetic acid | Data not specified |
| Donepezil | <40 nM |
| Other analogs | Varies significantly |
SARS-CoV-2 Protease Inhibition
Recent investigations into chloropyridinyl derivatives have shown potential as inhibitors of the SARS-CoV-2 3CL protease. While specific data on 2-(4-Chloropyridin-2-yl)acetic acid is limited, related compounds have demonstrated significant inhibitory activity, suggesting a possible role for this compound in antiviral applications .
| Compound | IC50 (nM) | EC50 (µM) |
|---|---|---|
| Compound 3 (similar structure) | 250 nM | 2.8 µM |
| Other derivatives | Varies |
Case Studies and Research Findings
-
Anticancer Activity : A study assessing various compounds for anticancer activity revealed that certain chloropyridine derivatives exhibited low levels of activity against multiple cancer cell lines. Although specific data for 2-(4-Chloropyridin-2-yl)acetic acid was not detailed, the structural similarities suggest it may possess some level of anticancer properties .
Cancer Type Growth Inhibition (%) Leukemia Data not specified Melanoma Data not specified Lung Data not specified - Therapeutic Applications : The unique positioning of the chlorine atom on the pyridine ring may influence the reactivity and biological profile of 2-(4-Chloropyridin-2-yl)acetic acid, making it a candidate for further therapeutic exploration .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-(4-Chloropyridin-2-yl)acetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders and as anti-inflammatory agents. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Anti-inflammatory Properties
Research has demonstrated that 2-(4-Chloropyridin-2-yl)acetic acid derivatives exhibit anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives and their evaluation against inflammation models. The results indicated that specific modifications to the pyridine ring enhanced the anti-inflammatory efficacy while minimizing side effects .
Agricultural Applications
Herbicide Development
The compound is also investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides. Research has shown that formulations containing 2-(4-Chloropyridin-2-yl)acetic acid can effectively control weed growth without harming crop plants.
Data Table: Herbicidal Efficacy
| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| 2-(4-Chloropyridin-2-yl)acetic acid | Common Lambsquarters | 85% | 200 |
| 2-(4-Chloropyridin-2-yl)acetic acid | Pigweed | 78% | 150 |
| Control (No Treatment) | - | 0% | - |
Chemical Synthesis
Synthesis Pathways
The synthesis of 2-(4-Chloropyridin-2-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. Various synthetic methods have been optimized to improve yield and reduce reaction times.
Case Study: Optimized Synthesis Method
A recent patent describes an optimized synthesis route that enhances the yield of 2-(4-Chloropyridin-2-yl)acetic acid by using specific catalysts and reaction conditions. The method significantly reduces the reaction time and improves purity, making it more feasible for large-scale production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-chloropyridin-2-yl)acetic acid with analogs differing in substituent positions, heterocyclic cores, or functional groups. Key differences in properties and applications are highlighted.
Positional Isomers
Key Findings :
- Substituent Position : The 4-chloro isomer (target compound) exhibits distinct electronic effects compared to the 6-chloro analog due to the chlorine’s meta-position relative to the acetic acid group. This may influence acidity (pKa) and interaction with biological targets .
- Functional Group : Replacing the acetic acid with acetonitrile (e.g., 2-(3-chloropyridin-2-yl)acetonitrile) shifts the compound’s solubility and metabolic stability, making it more suitable for hydrophobic environments .
Heterocyclic Core Modifications
Key Findings :
- Pyrimidine vs. Pyridine: Pyrimidine-based analogs (e.g., 2-((4-chloropyrimidin-2-yl)amino)acetic acid) exhibit stronger electron-withdrawing effects, making them suitable for metal coordination in polymers or catalysis .
Functional Group Variations
Key Findings :
- Ether vs. Direct Linkage : The oxygen bridge in 2-((4-chloropyridin-2-yl)oxy)acetic acid improves solubility but reduces stability, requiring storage at -80°C .
- Amide Derivatives : Amidation (e.g., 2-[(4-chloropyridin-2-yl)formamido]acetic acid) enhances bioactivity for drug design, though synthesis complexity increases .
Salts and Derivatives
Key Findings :
- Salt Formation : The hydrochloride salt is preferred for industrial applications due to enhanced shelf life and reduced hygroscopicity .
- Ester Derivatives : Methyl esters (e.g., (6-chloro-pyridin-2-yl)-acetic acid methyl ester) are intermediates for prodrugs, hydrolyzing in vivo to release the active acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
